molecular formula C16H13F3O3 B571846 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid CAS No. 1262006-62-1

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

Cat. No. B571846
M. Wt: 310.272
InChI Key: AJGHDILPTDNSRJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is 1S/C8H8BF3O3/c1-15-7-3-2-5 (9 (13)14)4-6 (7)8 (10,11)12/h2-4,13-14H,1H3 . This provides a detailed description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is a solid at 20 degrees Celsius . It has a melting point of 198-202°C .

Scientific Research Applications

  • Chemical Synthesis and Protective Group Use : The compound has been explored for its potential in chemical synthesis. For example, 4-Methoxy-α-methylbenzyl alcohol, a related compound, has been used as a new protecting group for carboxylic acids. These esters, obtained from the coupling of 4-methoxy-α-methylbenzyl alcohol and corresponding acids, were hydrolyzed in good yield by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), demonstrating compatibility with several functional groups vulnerable to reductive debenzylation reactions (Yoo, Kim Hye, & Kyu, 1990).

  • Solubility and Partition Coefficients : The compound has been included in studies that determine solubilities and partition coefficients for various substances. For instance, experimental solubilities have been determined for various benzoic acids, including 4-methoxybenzoic acid, in 2-methoxyethanol, and used to derive Abraham model correlations for describing solute transfer into 2-methoxyethanol (Hart et al., 2015).

  • Phthalide Formation in Organic Chemistry : Phthalides are organic compounds with potential applications in various fields, including pharmaceuticals and agrochemicals. The condensation reactions involving related compounds like 5-methoxy-3-methylbenzoic acid have been studied for phthalide formation, indicating the relevance of similar benzoic acid derivatives in organic synthesis (Charlesworth & Levene, 1963).

  • Quantum Chemical Calculations : The compound's relatives have been used in quantum chemical calculations. For example, quantum chemical calculations have been performed on 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)azomethine] phenyl-2-methylbenzoate, optimizing the molecule using various methods and calculating properties like dipole moments, bond lengths, and molecular surfaces (Kotan & Yuksek, 2021).

  • Metabolic Fate Studies : Studies on the metabolic fate of compounds like gallic acid (a related compound) have implications for understanding the metabolism of similar benzoic acid derivatives. This research provides insights into the metabolic pathways and transformations of these compounds in biological systems (Booth et al., 1959).

  • Encapsulation for Controlled Release : Similar compounds, like 4-hydroxy-3-methoxybenzoic acid, have been studied for encapsulation into layered double hydroxide for controlled release, suggesting potential applications in flavor release or drug delivery systems (Hong, Oh, & Choy, 2008).

Safety And Hazards

The compound “4-Methoxy-3-(trifluoromethyl)phenylboronic acid” is considered an irritant . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

4-[4-methoxy-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-9-7-11(15(20)21)3-5-12(9)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJGHDILPTDNSRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50692151
Record name 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

CAS RN

1262006-62-1
Record name 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50692151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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